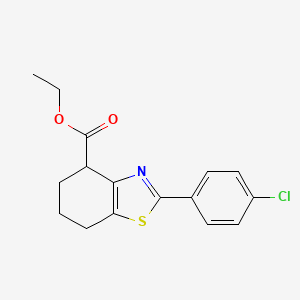

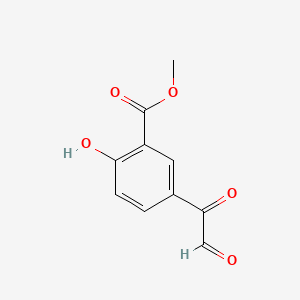

![molecular formula C17H18BrNO5S2 B3126828 2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide CAS No. 337923-69-0](/img/structure/B3126828.png)

2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide

Descripción general

Descripción

The compound is a complex organic molecule that contains a benzenesulfonyl group, a bromophenyl group, and a propanamide group . These groups are common in various organic compounds and have distinct chemical properties that could influence the overall properties of the compound.

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds often involve reactions such as electrophilic aromatic substitution . The synthesis could potentially involve the reaction of a benzenesulfonyl chloride with a bromophenyl compound in the presence of a base .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzenesulfonyl and bromophenyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the benzenesulfonyl and bromophenyl groups. For instance, it could participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzenesulfonyl and bromophenyl groups. For instance, it could have a relatively high molecular weight and could be insoluble in water .Aplicaciones Científicas De Investigación

Gastroprotective Properties of Ebrotidine

Ebrotidine, a drug with a sulfonamide component, has been shown to combine H2-receptor antagonist properties with cytoprotective capabilities. It enhances the physicochemical characteristics of mucus gel, promoting ulcer healing through various mechanisms, including the enhancement of mucosal expression of EGF and PDGF receptors. These unique features suggest potential for drugs with similar sulfonamide structures in treating ulcer diseases (Slomiany et al., 1997).

Synthesis of 2-Fluoro-4-bromobiphenyl

Research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for the manufacture of flurbiprofen, highlights the challenges and innovations in the synthesis of complex brominated molecules. This includes overcoming the high costs and safety concerns associated with traditional synthesis methods, suggesting the importance of novel synthesis strategies for related compounds (Qiu et al., 2009).

Structure-Activity Relationships of Carbonic Anhydrase Inhibitors

A review on the quantitative structure-activity relationships (QSARs) of carbonic anhydrase (CA) inhibitors, including sulfonamides, indicates that the inhibition potency largely depends on the electronic properties of the sulfonamide group. This suggests that compounds with sulfonamide groups could be tailored for specific therapeutic applications by modifying electronic characteristics (Gupta, 2003).

Diuretics with Carbonic Anhydrase Inhibitory Action

The review on diuretics, including those with carbonic anhydrase inhibitory properties, outlines their clinical use and recent patent literature. This provides insight into the multifaceted applications of sulfonamide-containing diuretics in managing cardiovascular diseases and obesity, highlighting the therapeutic potential of such compounds (Carta & Supuran, 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO5S2/c1-13(26(23,24)16-5-3-2-4-6-16)17(20)19-11-12-25(21,22)15-9-7-14(18)8-10-15/h2-10,13H,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNMIIYXPCSVLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-N-methyl-2-phenylacetamide](/img/structure/B3126768.png)

![(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)thiourea](/img/structure/B3126770.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide](/img/structure/B3126792.png)

![2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3126809.png)

![N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B3126813.png)

![N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide](/img/structure/B3126814.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3126818.png)